molecular formula C13H27N3O2S B10879922 1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine

1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine

Cat. No.: B10879922
M. Wt: 289.44 g/mol
InChI Key: XPVKQIBBTKSHJA-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE typically involves the reaction of a piperazine derivative with a suitable sulfonylating agent. One common method is the reaction of 1-propyl-4-piperidylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(METHYLSULFONYL)-4-(1-BUTYL-4-PIPERIDYL)PIPERAZINE
  • 1-(METHYLSULFONYL)-4-(1-ETHYL-4-PIPERIDYL)PIPERAZINE
  • 1-(METHYLSULFONYL)-4-(1-METHYL-4-PIPERIDYL)PIPERAZINE

Uniqueness

1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and reactivity. The presence of the propyl group and the methanesulfonyl moiety can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H27N3O2S

Molecular Weight

289.44 g/mol

IUPAC Name

1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine

InChI

InChI=1S/C13H27N3O2S/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18/h13H,3-12H2,1-2H3

InChI Key

XPVKQIBBTKSHJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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